molecular formula C9H14ClFN2O B2527596 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856030-87-9

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2527596
CAS RN: 1856030-87-9
M. Wt: 220.67
InChI Key: KAGLPTQAYDMTFY-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole, also known as CPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. CPF belongs to the class of pyrazole derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole in lab experiments is that it is a synthetic compound that can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole. One area of interest is the development of new drugs based on the structure of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole for the treatment of pain and inflammation. Another area of interest is the study of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole's potential as an antitumor agent, including its mechanism of action and effectiveness in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole, including its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole involves a series of chemical reactions that are used to produce the final product. The starting material for the synthesis is 4-chloro-3-formyl-1H-pyrazole, which undergoes a reaction with 2-fluoroethylamine to form 4-chloro-1-(2-fluoroethyl)-3-formyl-1H-pyrazole. This intermediate compound is then reacted with propionaldehyde and sodium borohydride to form 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has been studied for its potential applications in the field of pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFN2O/c1-2-5-14-7-9-8(10)6-13(12-9)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLPTQAYDMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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